

# "4-(2-Aminoethyl)-1,3-thiazol-2-amine" IUPAC name and synonyms

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## Compound of Interest

Compound Name: 4-(2-Aminoethyl)-1,3-thiazol-2-amine

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## A Technical Guide to 4-(2-Aminoethyl)-1,3-thiazol-2-amine

This technical guide provides an in-depth overview of **4-(2-Aminoethyl)-1,3-thiazol-2-amine**, a member of the 2-aminothiazole class of compounds. This class is of significant interest to researchers in medicinal chemistry and drug development due to the broad range of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.<sup>[1][2][3][4][5]</sup> This document outlines the nomenclature, physicochemical properties, a representative synthetic protocol, and a general workflow for the investigation of this class of compounds.

### Nomenclature

- IUPAC Name: **4-(2-Aminoethyl)-1,3-thiazol-2-amine**
- CAS Number: 124458-10-2<sup>[6]</sup>
- Synonyms: At present, there are no widely recognized synonyms for this specific compound. The parent structure, 2-aminothiazole, is also known as 1,3-thiazol-2-amine.<sup>[7]</sup>

### Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-(2-Aminoethyl)-1,3-thiazol-2-amine**. This data is essential for researchers involved in its synthesis, formulation, and biological evaluation.

| Property          | Value        | Source |
|-------------------|--------------|--------|
| Molecular Formula | C5H9N3S      | [6]    |
| Molecular Weight  | 143.21 g/mol | [6]    |
| MDL Number        | MFCD08059799 | [6]    |
| Hazard            | Irritant     | [6]    |

Note: Further experimental validation of properties such as melting point, boiling point, and solubility is recommended.

## Experimental Protocols: Synthesis

A common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[8] This reaction involves the condensation of a thiourea with an  $\alpha$ -haloketone or  $\alpha$ -haloaldehyde. The following is a representative protocol adapted for the potential synthesis of 2-aminothiazole derivatives.

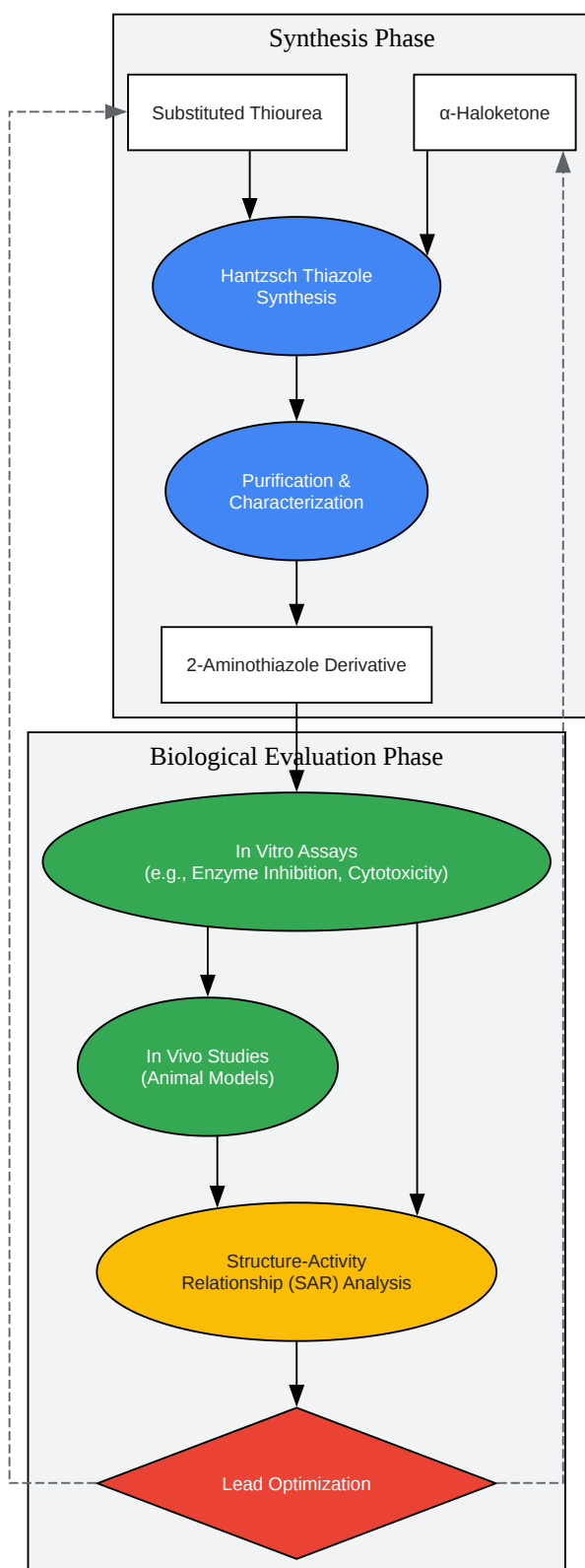
General Synthesis of 4-substituted-2-aminothiazoles:

- **Reaction Setup:** A solution of a substituted thiourea (1.0 equivalent) is prepared in a suitable solvent, such as ethanol or dimethylformamide (DMF).
- **Addition of Reagents:** To this solution, an appropriate  $\alpha$ -bromoketone (1.1 equivalents) and a base, such as triethylamine (2.0 equivalents), are added successively.
- **Reaction Conditions:** The reaction mixture is heated, typically between 70°C and reflux temperature, for a period of 2 to 4 hours.
- **Monitoring:** The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

- **Workup and Purification:** Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the desired 2-aminothiazole derivative.<sup>[8]</sup>

## Logical Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 2-aminothiazole derivatives, a process central to drug discovery and development.



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Caption: Workflow for the synthesis and evaluation of 2-aminothiazole derivatives.

This guide provides a foundational understanding of **4-(2-Aminoethyl)-1,3-thiazol-2-amine** for researchers and professionals in drug development. The methodologies and workflows described are based on established practices in the synthesis and evaluation of the broader 2-aminothiazole class of compounds, which continue to be a promising area of research for new therapeutic agents.

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